2-Formyl-5-(4-methoxy-2-methylphenyl)phenol
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Overview
Description
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(4-methoxy-2-methylphenyl)phenol typically involves the formylation of 5-(4-methoxy-2-methylphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under controlled temperature conditions to ensure the selective formylation of the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group (–OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH (sodium hydroxide), HCl (hydrochloric acid), various nucleophiles
Major Products Formed
Oxidation: 2-Carboxy-5-(4-methoxy-2-methylphenyl)phenol
Reduction: 2-Hydroxymethyl-5-(4-methoxy-2-methylphenyl)phenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-4-(4-methoxyphenyl)phenol
- 2-Formyl-5-(4-methylphenyl)phenol
- 2-Formyl-5-(4-methoxyphenyl)phenol
Uniqueness
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-4-(4-methoxy-2-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(18-2)5-6-14(10)11-3-4-12(9-16)15(17)8-11/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQHWWAUTWTWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685159 |
Source
|
Record name | 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-07-2 |
Source
|
Record name | 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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